molecular formula C18H16O4 B258409 4-[(3-methoxyphenoxy)methyl]-6-methyl-2H-chromen-2-one

4-[(3-methoxyphenoxy)methyl]-6-methyl-2H-chromen-2-one

Cat. No. B258409
M. Wt: 296.3 g/mol
InChI Key: SGBRQUKUXPLWCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-methoxyphenoxy)methyl]-6-methyl-2H-chromen-2-one is a chemical compound that belongs to the group of flavonoids. It is also known as flavokawain B and is found in the roots of kava plants. This compound has been the subject of numerous scientific studies due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 4-[(3-methoxyphenoxy)methyl]-6-methyl-2H-chromen-2-one is not fully understood. However, it has been shown to modulate various signaling pathways in the body, including the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 4-[(3-methoxyphenoxy)methyl]-6-methyl-2H-chromen-2-one can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects and may improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(3-methoxyphenoxy)methyl]-6-methyl-2H-chromen-2-one in lab experiments is that it is readily available and relatively inexpensive. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 4-[(3-methoxyphenoxy)methyl]-6-methyl-2H-chromen-2-one. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a treatment for neurodegenerative diseases. Studies are needed to determine its effects on cognitive function and to identify the mechanisms involved. Finally, more research is needed to fully understand the mechanism of action of 4-[(3-methoxyphenoxy)methyl]-6-methyl-2H-chromen-2-one and to identify potential targets for therapeutic intervention.

Synthesis Methods

The synthesis of 4-[(3-methoxyphenoxy)methyl]-6-methyl-2H-chromen-2-one involves the condensation of 2-hydroxyacetophenone with 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 4-chloromethylcoumarin in the presence of a catalyst such as zinc chloride to yield the final product.

Scientific Research Applications

4-[(3-methoxyphenoxy)methyl]-6-methyl-2H-chromen-2-one has been shown to possess a variety of therapeutic properties. It has been studied for its potential anti-cancer, anti-inflammatory, and anti-microbial effects. It has also been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

4-[(3-methoxyphenoxy)methyl]-6-methyl-2H-chromen-2-one

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

4-[(3-methoxyphenoxy)methyl]-6-methylchromen-2-one

InChI

InChI=1S/C18H16O4/c1-12-6-7-17-16(8-12)13(9-18(19)22-17)11-21-15-5-3-4-14(10-15)20-2/h3-10H,11H2,1-2H3

InChI Key

SGBRQUKUXPLWCE-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2COC3=CC=CC(=C3)OC

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2COC3=CC=CC(=C3)OC

Origin of Product

United States

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